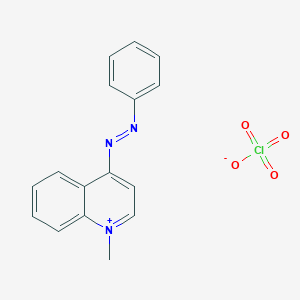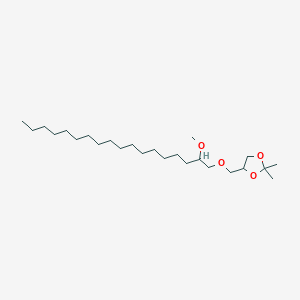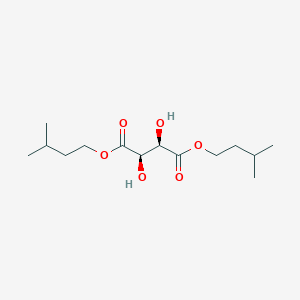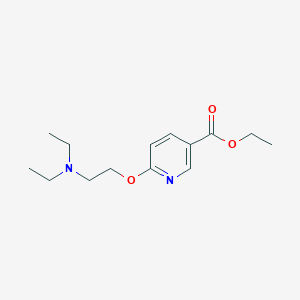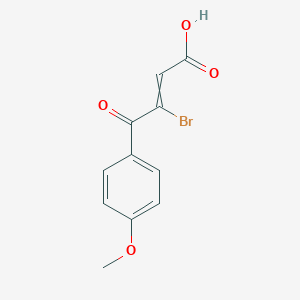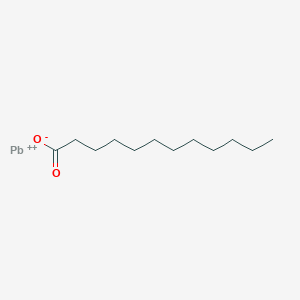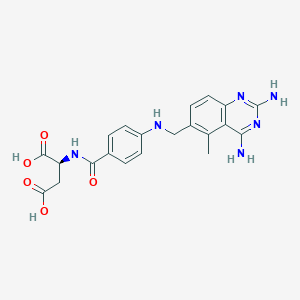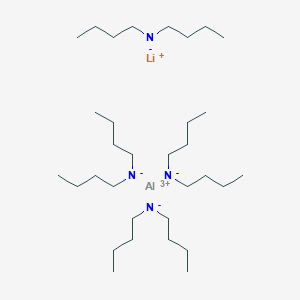
Aluminum;lithium;dibutylazanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The research on aluminum-lithium-based compounds and alloys has been a subject of interest due to their potential applications in various fields, including the aerospace industry and synthetic chemistry. The studies provided delve into the synthesis, molecular structure, and chemical reactions of aluminum-lithium compounds, as well as the physical and chemical properties of aluminum-lithium alloys .
Synthesis Analysis
The synthesis of aluminum-lithium compounds involves complex reactions where the stoichiometry and order of reactant addition play crucial roles. For instance, the reaction of 1,4-di-tert-butyl-1,4-diazabutadiene with LiAlH4 in diethyl ether can yield different products such as lithium diamidoaluminum dihydride, dimeric diamidoaluminum hydride, or heteroleptic lithium tetraamidoaluminum species, depending on the reaction conditions . Similarly, an aluminum ate base, i-Bu3Al(TMP)Li, has been synthesized and shown to be effective in the regio- and chemoselective direct generation of functionalized aromatic aluminum compounds .
Molecular Structure Analysis
The molecular structure of these aluminum-lithium compounds is characterized by complex bimetallic arrangements. For example, the aluminum ate base i-Bu3Al(TMP)Li is a Li/Al bimetallic complex where the nitrogen atom of TMP and the alpha-carbon of an i-Bu ligand serve as a bridge. The structure is further stabilized by the coordination of the Li ion to electronegative functional groups or solvents . The X-ray crystal structures of the synthesized compounds from the reaction of LiAlH4 and 1,4-di-tert-butyl-1,4-diazabutadiene reveal the presence of lithium coordination which stabilizes the aluminum hydrides .
Chemical Reactions Analysis
The chemical reactions involving aluminum-lithium compounds are diverse and can lead to a variety of functionalized products. The aluminum ate base i-Bu3Al(TMP)Li facilitates the direct alumination of aromatic compounds, which can then undergo electrophilic trapping or be used in C-C bond formation reactions. The reaction mechanism has been studied using NMR, FT-IR spectroscopy, X-ray analysis, and DFT calculations, revealing that deprotonation by the TMP ligand is a key step in the process . The reaction of LiAlH4 with diazabutadiene also demonstrates the formation of various aluminum hydride species, which are stabilized by lithium coordination .
Physical and Chemical Properties Analysis
Aluminum-lithium alloys are known for their low density, high strength, and high stiffness, making them attractive for aerospace applications. However, the addition of lithium to aluminum can affect the fatigue properties of the material. Binary Al-Li and experimental Al-Li-Cu alloys have been shown to have decreased low-cycle fatigue resistance, although their high-cycle fatigue behavior is comparable to traditional aerospace aluminum alloys. The fatigue crack growth properties of these alloys are superior due to crack tip shielding mechanisms .
Wissenschaftliche Forschungsanwendungen
Aerospace and Cryogenic Applications
Aluminum alloyed with Lithium (Al-Li) is prominently used in aerospace and cryogenic sectors due to its excellent forming ability and desirable mechanical characteristics. However, the presence of a metastable phase, δ’ (Al3Li), significantly influences the alloy's properties, necessitating in-depth research. A novel study developed interatomic potentials for Al and Al-Li using evolutionary algorithms and deep neural networks, offering insights into optimizing these alloys for enhanced interphase strength crucial for aerospace applications (Roy, Dutta, & Chakraborti, 2021).
Welding Challenges and Solutions
Laser beam welding (LBW) is a sophisticated technique applicable to Al-Li alloys, crucial for aerospace fabrications. However, LBW of Al-Li alloys encounters significant challenges, such as porosity and hot cracking, due to the alloys' unique properties. Research efforts are directed towards understanding these defects and improving the welding process to ensure the structural integrity of aerospace components made from Al-Li alloys (Xiao & Zhang, 2014).
Lithium-Ion Batteries (LIBs) Anode Material
Aluminum, with its high specific capacity and lower volume expansion, is considered an appealing anode material for LIBs. However, challenges like capacity fading due to the formation of Li-rich phases (Li1+x Al) hinder its application. A study focused on the electrochemical alloying process of aluminum anodes with lithium, providing new insights into phase transitions and electrode dynamics. Understanding these processes is crucial for enhancing the performance and longevity of LIBs (Qin et al., 2019).
Neuroprotective Potential of Lithium
Aluminum exposure is known to cause neurotoxicity. Interestingly, lithium has shown potential in reducing aluminum-induced cytotoxic effects in rat brains. This finding suggests lithium's role in mitigating aluminum's adverse effects on neural tissues, which could have implications for treating aluminum-induced neurotoxicity in medical settings (Bhalla, Singla, & Dhawan, 2010).
Enhancing Electrochemical Performance
Aluminum's application in LIBs faces challenges due to its significant volume change during lithiation/delithiation processes. Research has demonstrated strategies like the co-deposition of inactive (Cu) and active (Al) materials to distribute the alloying sites evenly. This approach helps in achieving structural stability of the Al anode, especially in batteries with high-areal-density cathodes, thus improving the battery's performance (Zhang et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
aluminum;lithium;dibutylazanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H18N.Al.Li/c4*1-3-5-7-9-8-6-4-2;;/h4*3-8H2,1-2H3;;/q4*-1;+3;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBVOXPIPNIBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.[Al+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72AlLiN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum;lithium;dibutylazanide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

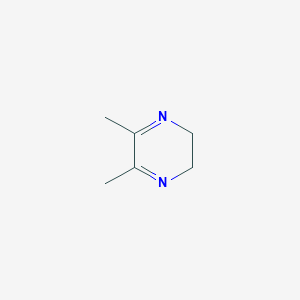
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)
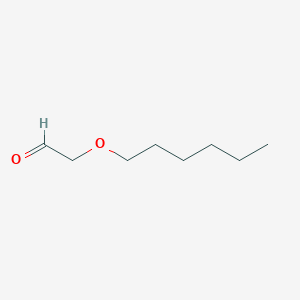
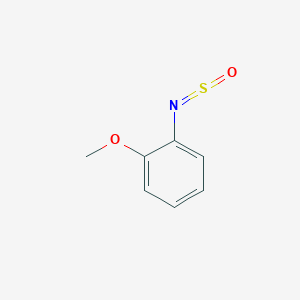
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)
